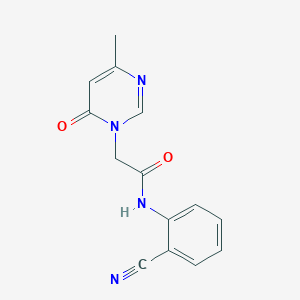
N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O2 and its molecular weight is 268.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Characterized by a complex molecular structure, this compound includes a cyanophenyl group and a pyrimidinone moiety, suggesting possible interactions with various biological targets. This article reviews the biological activities associated with this compound, supported by relevant studies and findings.
Molecular Structure
The molecular formula of this compound is C13H12N4O, with a molecular weight of approximately 244.26 g/mol. The structural features include:
- A cyanophenyl group, which may influence its electronic properties and biological interactions.
- A pyrimidinone moiety that is often associated with various pharmacological activities.
Antimicrobial Properties
Preliminary investigations suggest that compounds with similar structural frameworks may exhibit antimicrobial properties . For instance, studies have indicated that derivatives of pyrimidinones can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial potential | |
| Similar pyrimidinone derivatives | Antibacterial activity |
Antitumor Activity
Research into the antitumor effects of compounds structurally related to this compound has shown promising results. Some studies have highlighted that pyrimidine derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been noted. Compounds with similar structures have been reported to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Understanding the mechanism of action for this compound involves studying its interactions at the molecular level. Potential mechanisms include:
- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
- Receptor modulation : Its structural features suggest it could interact with various receptors, altering signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
Antimicrobial Activity Study :
- A study demonstrated that similar pyrimidinone derivatives exhibited significant antimicrobial activity against a range of bacteria and fungi, indicating the potential for this compound to share these properties .
- Antitumor Activity Evaluation :
- Inflammation Model Study :
属性
IUPAC Name |
N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-10-6-14(20)18(9-16-10)8-13(19)17-12-5-3-2-4-11(12)7-15/h2-6,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSDDAPKNMMYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














